N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4-dimethoxybenzamide
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Overview
Description
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4-dimethoxybenzamide is a complex organic compound that integrates several functional groups, including benzothiazole, oxadiazole, and benzamide moieties
Mechanism of Action
Benzothiazole derivatives
Benzothiazole is a heterocyclic compound that is often used in drug design due to its diverse biological activities . It has been found to exhibit anti-inflammatory, anti-tubercular, and anticancer properties . The benzothiazole moiety in the compound might contribute to these activities.
Oxadiazole derivatives
Oxadiazole is another heterocyclic compound that is known for its wide range of biological activities. It has been reported to have antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4-dimethoxybenzamide typically involves multiple steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzo[d]thiazol-2-ylamine derivative. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Oxadiazole Ring Formation: The next step involves the formation of the 1,3,4-oxadiazole ring. This can be accomplished by reacting the benzo[d]thiazol-2-ylamine derivative with a carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Thioether Formation: The oxadiazole derivative is then reacted with a suitable alkylating agent to introduce the thioether linkage.
Final Coupling: The final step involves coupling the intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the benzothiazole moiety, potentially leading to ring-opening or hydrogenation products.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazole or oxadiazole derivatives.
Substitution: Nitrated or halogenated aromatic derivatives.
Scientific Research Applications
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4-dimethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent for diseases such as cancer and infectious diseases.
Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-(benzo[d]thiazol-2-ylamino)benzoic acid share structural similarities and are also studied for their biological activities.
Oxadiazole Derivatives: Compounds like 5-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1,3,4-oxadiazole exhibit similar chemical properties and reactivity.
Benzamide Derivatives: N-(3,4-dimethoxybenzyl)benzamide is another related compound with potential therapeutic applications.
Uniqueness
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4-dimethoxybenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both benzothiazole and oxadiazole rings enhances its potential as a multi-target therapeutic agent, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O5S2/c1-29-14-8-7-12(9-15(14)30-2)19(28)22-10-18-25-26-21(31-18)32-11-17(27)24-20-23-13-5-3-4-6-16(13)33-20/h3-9H,10-11H2,1-2H3,(H,22,28)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXXUOSMTSEHNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=NC4=CC=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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